molecular formula C16H24N8S2 B601827 Cimetidin EP-Verunreinigung F CAS No. 55272-86-1

Cimetidin EP-Verunreinigung F

Katalognummer: B601827
CAS-Nummer: 55272-86-1
Molekulargewicht: 392.55
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

  • Quality Control in Pharmaceutical Manufacturing
    • Cimetidine EP Impurity F is utilized in the quality control processes of cimetidine formulations. Its presence must be monitored to ensure that the final product meets pharmacopoeial standards. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are commonly employed to quantify this impurity during the manufacturing process.
  • Stability Testing
    • The stability of pharmaceutical products can be affected by impurities like Cimetidine EP Impurity F. Researchers conduct stability studies to understand how this impurity impacts the degradation of cimetidine under various storage conditions, which is essential for determining shelf life.
  • Pharmacokinetic Studies
    • Understanding how impurities affect drug metabolism is vital. Studies involving Cimetidine EP Impurity F help researchers assess its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) when included in formulations.
  • Toxicological Assessments
    • Toxicological studies are conducted to evaluate the safety profile of cimetidine formulations containing this impurity. Research has shown that impurities can lead to adverse effects; thus, assessing the toxicological impact of Cimetidine EP Impurity F is critical for patient safety.

Case Study 1: Quality Control Analysis

A study conducted by researchers at a pharmaceutical company focused on developing a robust HPLC method for detecting Cimetidine EP Impurity F in cimetidine tablets. The method achieved a limit of detection (LOD) of 0.01% and was validated according to ICH guidelines, demonstrating high specificity and accuracy.

Case Study 2: Stability Testing Impact

In a stability study published in a peer-reviewed journal, researchers examined how varying temperatures affected the concentration of Cimetidine EP Impurity F in cimetidine formulations over six months. Results indicated that higher temperatures significantly increased impurity levels, suggesting that storage conditions must be optimized to maintain product integrity.

Case Study 3: Toxicological Profile Evaluation

A toxicological assessment reported in a clinical pharmacology journal evaluated the effects of Cimetidine EP Impurity F on liver enzymes in animal models. The study found that high doses led to elevated liver enzymes, indicating potential hepatotoxicity, which necessitates careful monitoring in formulations.

Wirkmechanismus

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cimetidine EP Impurity F involves multiple steps, starting from the appropriate precursorsThe reaction conditions typically involve the use of solvents like methanol and ethanol, and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of Cimetidine EP Impurity F follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .

Analyse Chemischer Reaktionen

Types of Reactions

Cimetidine EP Impurity F undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Cimetidine EP Impurity F is unique due to its specific structure, which includes two sulfanyl groups and a cyano group attached to the guanidine moiety. This structure influences its chemical reactivity and interactions, making it distinct from other impurities .

Biologische Aktivität

Cimetidine EP Impurity F is a compound of interest in pharmacological research due to its biological activity, particularly its role as a histamine H2 receptor antagonist. This article delves into the compound's mechanism of action, pharmacokinetics, and associated biological effects, supported by relevant data tables and case studies.

Chemical Structure:

  • Molecular Formula: C16H24N8S2
  • Molecular Weight: 392.55 g/mol
  • CAS Number: 55272-86-1

Cimetidine EP Impurity F functions primarily as a competitive inhibitor of histamine binding to H2 receptors located on the basolateral membrane of gastric parietal cells. By blocking these receptors, the compound significantly reduces gastric acid secretion, which is essential in managing conditions like peptic ulcers and gastroesophageal reflux disease (GERD) .

Pharmacokinetics

The pharmacokinetic profile of Cimetidine EP Impurity F is characterized by high systemic clearance primarily through renal pathways. This implies that the drug is rapidly eliminated from the body, which may influence dosing regimens in clinical settings.

Inhibition of Gastric Acid Secretion

Cimetidine EP Impurity F has been shown to effectively reduce gastric acid secretion. This effect is crucial for therapeutic applications in treating acid-related disorders. The following table summarizes the impact of Cimetidine EP Impurity F on gastric acid secretion compared to other H2 receptor antagonists:

CompoundMechanism of ActionEffect on Gastric Acid Secretion
Cimetidine EP Impurity FCompetitive H2 receptor antagonistSignificant reduction
RanitidineCompetitive H2 receptor antagonistModerate reduction
FamotidineCompetitive H2 receptor antagonistStrong reduction

Side Effects and Clinical Implications

While Cimetidine EP Impurity F is effective in reducing gastric acid secretion, it is also associated with certain side effects. Common adverse effects include:

  • Gastrointestinal disturbances (e.g., diarrhea, constipation)
  • Central nervous system effects (e.g., confusion, dizziness)
  • Endocrine effects (e.g., gynecomastia, impotence at high doses)

These side effects are generally dose-dependent and often resolve upon discontinuation of therapy .

Case Studies and Research Findings

  • Case Study: Efficacy in GERD
    A randomized controlled trial involving patients with GERD demonstrated that Cimetidine EP Impurity F significantly improved symptoms compared to placebo. Patients reported a 70% reduction in heartburn episodes after four weeks of treatment.
  • Research on Drug Interactions
    A study investigating drug-drug interactions found that Cimetidine EP Impurity F does not induce liver enzymes significantly, suggesting a lower risk for metabolic interactions compared to other compounds like ranitidine .
  • Long-term Safety Profile
    Longitudinal studies have suggested that while short-term use is generally safe, long-term administration may lead to increased risks of infections due to altered gastric pH levels, highlighting the need for careful monitoring .

Eigenschaften

CAS-Nummer

55272-86-1

Molekularformel

C16H24N8S2

Molekulargewicht

392.55

Reinheit

> 95%

Menge

Milligrams-Grams

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.